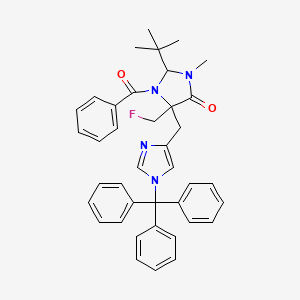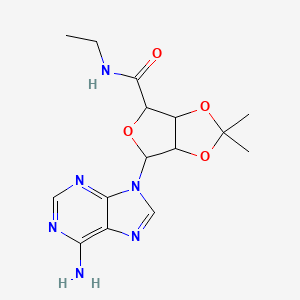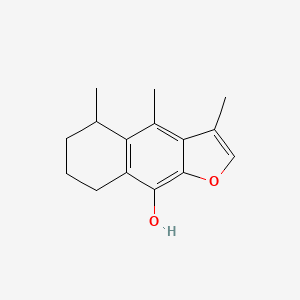![molecular formula C6H9NO3 B12291549 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-Oxa-6-azaspiro[3.3]heptano-3-carboxílico es un compuesto heterocíclico que presenta una estructura espiro, que es una disposición única en la que dos anillos comparten un solo átomo. Este compuesto es de gran interés en los campos de la química medicinal y la investigación farmacéutica debido a sus posibles actividades biológicas y aplicaciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-Oxa-6-azaspiro[3.3]heptano-3-carboxílico se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de un precursor adecuado con una base como carbonato de potasio (K2CO3) o carbonato de cesio (Cs2CO3) en solventes como 1,4-dioxano o acetonitrilo (MeCN). Las condiciones de reacción, incluida la temperatura y la concentración, se optimizan para lograr un alto rendimiento y selectividad .
Métodos de producción industrial
La producción industrial de este compuesto normalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la reproducibilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-Oxa-6-azaspiro[3.3]heptano-3-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen bases (p. ej., K2CO3, Cs2CO3), solventes (p. ej., 1,4-dioxano, MeCN) y agentes oxidantes o reductores (p. ej., H2O2, NaBH4). Las condiciones de reacción, como la temperatura, la presión y la concentración, se controlan cuidadosamente para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas, mientras que las reacciones de reducción pueden producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 2-Oxa-6-azaspiro[3.3]heptano-3-carboxílico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del ácido 2-Oxa-6-azaspiro[3.3]heptano-3-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-Oxa-6-azaspiro[3.3]heptano: Este compuesto comparte una estructura espiro similar, pero carece del grupo funcional ácido carboxílico.
Oxalato de 2-Oxa-6-azaspiro[3.3]heptano: Este derivado se utiliza como intermedio en la síntesis farmacéutica y tiene propiedades químicas similares.
Singularidad
El ácido 2-Oxa-6-azaspiro[3.3]heptano-3-carboxílico es único debido a sus grupos funcionales específicos y su estructura espiro, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Fórmula molecular |
C6H9NO3 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9) |
Clave InChI |
MACFTFFPQDZLGV-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)COC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


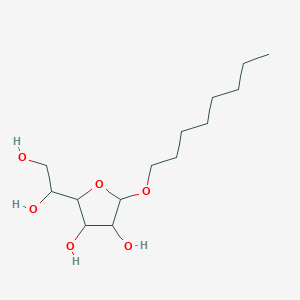

![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)


![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
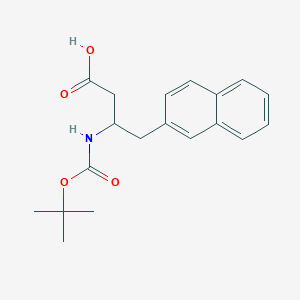



![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)
